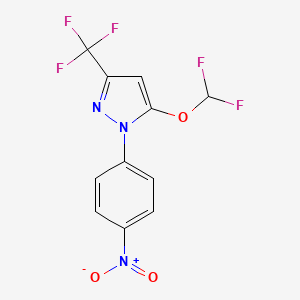
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole is a complex organic compound characterized by the presence of difluoromethoxy, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy, nitrophenyl, and trifluoromethyl groups under specific reaction conditions. Common reagents used in these reactions include halogenated compounds, nitrating agents, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient incorporation of functional groups.
化学反应分析
Types of Reactions
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The difluoromethoxy group may influence the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- 4-(Difluoromethoxy)-N-[(4-nitrophenyl)methyl]aniline
- 4-Nitrophenyl acetate
- 4-Nitrophenyl phosphate disodium salt hexahydrate
Uniqueness
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole stands out due to the combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.
生物活性
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, identified by its CAS number 245748-37-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H6F5N3O3
- Molecular Weight : 323.1757 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with a difluoromethoxy group, a nitrophenyl moiety, and a trifluoromethyl group, which contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities. The specific compound under consideration has shown promise in various pharmacological applications:
1. Antitumor Activity
Several studies highlight the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR.
- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for combination therapies in cancer treatment .
2. Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Research Finding : In vitro assays have shown that pyrazoles can reduce the expression of pro-inflammatory cytokines in activated macrophages, highlighting their therapeutic potential in conditions like rheumatoid arthritis .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, with some exhibiting substantial activity against bacterial strains.
- Study Insight : A comparative study assessed the antimicrobial activity of various pyrazoles against common pathogens. The results indicated that some derivatives showed significant inhibition of bacterial growth, suggesting their utility as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring influence their pharmacological properties significantly.
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy | Enhances lipophilicity and bioavailability |
| Trifluoromethyl | Increases potency against specific targets |
| Nitro group | Contributes to antitumor activity |
Toxicity and Safety Profile
Assessing the toxicity of new compounds is essential for their development as therapeutic agents. Preliminary studies on the toxicity of similar pyrazole derivatives revealed low cytotoxicity against mammalian cells, with CC50 values exceeding 500 µM for many compounds tested . This suggests a favorable safety profile for further development.
属性
分子式 |
C11H6F5N3O3 |
|---|---|
分子量 |
323.18 g/mol |
IUPAC 名称 |
5-(difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H6F5N3O3/c12-10(13)22-9-5-8(11(14,15)16)17-18(9)6-1-3-7(4-2-6)19(20)21/h1-5,10H |
InChI 键 |
FBBYLNRFLVJCPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)OC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















